molecular formula C9H8Cl2N4O B12516609 [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol CAS No. 799789-50-7

[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol

Cat. No.: B12516609
CAS No.: 799789-50-7
M. Wt: 259.09 g/mol
InChI Key: WJPWMXDTFWSPDK-UHFFFAOYSA-N
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Description

[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol is a key chemical intermediate in the synthesis of sophisticated small molecule inhibitors, particularly in the field of kinase research. Its primary research value lies in its role as a precursor in the construction of JAK kinase inhibitors , such as AZD1480. The dichloropyrimidine group is a versatile handle for nucleophilic aromatic substitution, allowing researchers to systematically elaborate the molecular scaffold by introducing various amine-containing side chains to explore structure-activity relationships (SAR). This controlled functionalization is crucial for developing potent and selective therapeutic candidates that target key signaling pathways, including the JAK-STAT pathway, which is implicated in inflammatory processes and oncology . As a critical building block, this compound enables medicinal chemists to access complex heterocyclic architectures, accelerating the discovery of novel probes and pre-clinical candidates for cancer and autoimmune disease research . Its utility is demonstrated in published synthetic routes to potent compounds, establishing it as a valuable tool for chemical biology and drug discovery programs.

Properties

CAS No.

799789-50-7

Molecular Formula

C9H8Cl2N4O

Molecular Weight

259.09 g/mol

IUPAC Name

[1-(4,6-dichloropyrimidin-2-yl)-5-methylpyrazol-4-yl]methanol

InChI

InChI=1S/C9H8Cl2N4O/c1-5-6(4-16)3-12-15(5)9-13-7(10)2-8(11)14-9/h2-3,16H,4H2,1H3

InChI Key

WJPWMXDTFWSPDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=NC(=CC(=N2)Cl)Cl)CO

Origin of Product

United States

Preparation Methods

Core Pyrazole Synthesis

The pyrazole moiety is synthesized with methyl and hydroxymethyl substituents. A representative route involves:

  • Cyclocondensation : Reaction of hydrazine with a diketone precursor containing a formyl group (e.g., 2-formylacetone) to form 4-formyl-5-methyl-1H-pyrazole.
  • Reduction : Conversion of the formyl group to hydroxymethyl using NaBH₄ or LiAlH₄, yielding 5-methyl-1H-pyrazol-4-ylmethanol.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Cyclocondensation Hydrazine + 2-formylacetone, reflux 60–70
Reduction NaBH₄, ethanol, 0°C → RT 80–90

Functionalization of Pyrazole’s N-1 Position

To enable coupling with the pyrimidine, the pyrazole’s N-1 position is modified to introduce a reactive group (e.g., boronic acid or halide).

Method A: Boronic Acid Installation

  • Lithiation : Treatment of the pyrazole with n-BuLi to generate a lithio intermediate at position 1.
  • Boronic Acid Formation : Quenching with trialkylborane (e.g., triethylborane) to install a boronic acid group.

Method B: Halogenation

  • Chlorination : Reaction with POCl₃ or SOCl₂ to replace the N-1 hydrogen with chlorine.

Challenges :

  • Boronic Acid Stability : Pyrazole boronic acids are sensitive to protic solvents and require anhydrous conditions.
  • Regioselectivity : Halogenation may require directing groups to avoid undesired substitution.

Coupling with Dichloropyrimidine

The pyrimidine core (4,6-dichloropyrimidin-2-yl) is introduced via cross-coupling reactions.

Suzuki-Miyaura Coupling

  • Starting Material : 2-Chloro-4,6-dichloropyrimidine (synthesized via halogenation of 4,6-dichloropyrimidine).
  • Reaction : Pd-catalyzed coupling between the pyrazole boronic acid and the chloropyrimidine.

Conditions :

  • Catalyst : PdCl₂(dppf)·DCM or Pd(OAc)₂/XPhos.
  • Base : K₂CO₃ or CsF.
  • Solvent : 1,4-Dioxane/water or THF.

Yield : 30–40% (based on analogous reactions in).

Alternative: SNAr Reaction

Limitations :

Optimization and Purification

Parameter Method Result Reference
Purity Reverse-phase chromatography (C18 column) >95%
Crystallization Ethanol/water or methanol Single crystals for X-ray diffraction
Characterization ¹H/¹³C NMR, HRMS, IR Confirm pyrimidine-pyrazole connectivity

Research Findings and Challenges

  • Key Insight : Suzuki coupling is preferred for regioselective C–C bond formation but requires precise control of boronic acid stability.
  • Challenges :

Data Tables: Comparative Analysis

Reaction Type Yield (%) Advantages Disadvantages
Suzuki Coupling 30–40 High regioselectivity Sensitive to boronic acid stability
SNAr 20–30 No catalyst required Poor for sterically hindered substrates
Buchwald-Hartwig 25–35 Tolerates bulky groups Requires amines at pyrazole N-1

Chemical Reactions Analysis

Types of Reactions

[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol is a synthetic organic molecule featuring a pyrazole ring and a pyrimidine moiety, with dichloro and methyl substituents contributing to its chemical properties. It is of interest for its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications
[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol and similar compounds have applications spanning several fields.

  • Medicinal Chemistry :
    • It serves as a building block in synthesizing pharmaceutical compounds, particularly those targeting cancer and infectious diseases. Research indicates that similar compounds exhibit anticancer and anti-inflammatory properties. Studies on pyrazole derivatives have shown promising results against various cancer cell lines, with some demonstrating significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6).
  • Materials Science :
    • It is used in developing advanced materials with specific electronic and optical properties.
  • Biological Research :
    • It serves as a tool for studying enzyme inhibition and protein-ligand interactions. Interaction studies are crucial for understanding its behavior in biological systems, often involving techniques like surface plasmon resonance or isothermal titration calorimetry to gather quantitative data.
  • Industrial Applications :
    • It is used in synthesizing agrochemicals and specialty chemicals.

Reactivity and Synthesis

The chemical reactivity of [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol can be analyzed through various reaction types, facilitated by specific catalysts or conditions to influence the yield and selectivity of formed products. The synthesis of [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol typically involves multi-step organic reactions, each requiring careful control of reaction conditions to ensure high yields and purity of the final product.

The synthesis typically involves:

  • Formation of the Dichloropyrimidine Ring : Starting with 4,6-diaminopyrimidine dissolved in hydrochloric acid and cooled.
  • Formation of the Pyrazole Ring : Reacting the dichloropyrimidine intermediate with a pyrazole precursor under basic conditions.
  • Introduction of the Methanol Group .

Industrial production methods may involve similar synthetic routes but on a larger scale, optimizing reaction conditions to ensure high yield and purity, potentially using continuous flow reactors and automated systems to enhance efficiency and scalability.

Comparison with Similar Compounds

[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol can be compared to compounds such as:

  • (2,6-Dichloropyrimidin-4-yl)methanol : Similar structure but lacks the pyrazole ring.
  • 4,6-Dichloropyrimidine : Lacks both the pyrazole ring and the methanol group.

Mechanism of Action

The mechanism of action of [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related pyrazole derivatives, focusing on substituent effects, synthesis routes, and biological activities.

Structural Analogues and Substituent Effects

Compound Name Structural Features Key Differences Biological Activity Synthesis Yield References
[1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol Pyrazole with 4-chlorophenyl (position 1), methyl (position 5), and hydroxymethyl (position 4) Replaces dichloropyrimidine with 4-chlorophenyl CB1 receptor antagonism; CNS applications Not specified
1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-pyrazol derivatives Pyrazole with dimethylpyrimidine (position 1) and methyl groups Lacks chlorine atoms and hydroxymethyl group Antimicrobial activity via hydrazine condensation 70–85% (typical for pyrimidine hybrids)
1-(4-(Cyclopentylidenemethyl)phenyl)-5-methyl-1H-pyrazol-4-yl ethanone Pyrazole with cyclopentylidenemethylphenyl (position 1) and acetyl group (position 4) Substituted alkene chain instead of pyrimidine Antimicrobial activity (Gram-positive bacteria) 85%
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Tetrazole-thioether and cyano substituents Complex heterocyclic side chain Anticonvulsant activity (unpublished) 66.64%

Pharmacological Potential

  • Antimicrobial Activity : Pyrazole-pyrimidine hybrids (e.g., compound 4 in ) show moderate activity against Gram-positive bacteria. The dichloropyrimidine group may enhance membrane permeability compared to dimethylpyrimidine derivatives .
  • CNS Applications : Analogs with chlorophenyl substituents (e.g., SR141716 in ) act as CB1 receptor antagonists, suggesting the target compound could modulate similar pathways.
  • Anticonvulsant and Anticancer Potential: Tetrazole and triazole derivatives (e.g., ) highlight the role of heterocyclic substituents in diverse activities, though chlorine atoms may introduce toxicity concerns.

Research Findings and Limitations

  • SHELX Refinement : Structural characterization of similar compounds relies on tools like SHELXL for crystallographic refinement, ensuring accurate stereochemical assignments .
  • Isomerization Effects : Pyrazolo-triazolopyrimidine derivatives (e.g., ) undergo isomerization under specific conditions, suggesting the dichloropyrimidine group in the target compound may influence stability.

Notes

Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Chlorine substituents may enhance bioactivity but require toxicity profiling.

Synthesis optimization (e.g., solvent selection, catalysts) could improve yields, as seen in .

Biological Activity

Introduction

The compound [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol is a synthetic organic molecule notable for its complex structure, which includes both a pyrazole ring and a pyrimidine moiety. Its unique substituents, particularly the dichloro and methyl groups, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol can be represented as follows:

C12H11Cl2N4O\text{C}_{12}\text{H}_{11}\text{Cl}_2\text{N}_4\text{O}

This structure highlights the presence of various functional groups that may influence its biological activity.

Anticancer Properties

Research has indicated that compounds similar to [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines. One study identified that certain pyrazole derivatives had IC50 values in the low micromolar range against liver carcinoma cells (HEPG2) .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. For example, compounds with similar structural features demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The unique combination of the dichloro and methyl substituents in [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol may enhance its efficacy in this regard.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, pyrazole compounds have been explored for their antimicrobial effects. A study reported that certain pyrazole derivatives exhibited significant activity against bacterial strains such as E. coli and S. aureus . The structural characteristics of [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol may contribute to similar antimicrobial effects.

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many pyrazole derivatives function as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Cell Signaling Modulation : These compounds can modulate signaling pathways that are critical for cell proliferation and survival.
  • DNA Intercalation : Certain structural features allow these compounds to intercalate into DNA, potentially disrupting replication in cancer cells .

Study 1: Anticancer Activity Assessment

A recent study synthesized a series of pyrazole derivatives, including [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol. The derivatives were tested against various cancer cell lines, revealing that modifications in substituents significantly impacted their cytotoxicity profiles. The most active compounds showed IC50 values lower than 0.5 µM against HEPG2 cells .

Study 2: Anti-inflammatory Efficacy

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models. The study demonstrated that these compounds reduced edema significantly when compared to control groups treated with standard anti-inflammatory medications .

Comparative Analysis of Related Compounds

To better understand the potential of [1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-Methylpyrazole Pyrazole ring with methyl groupAntifungal activity
5-Aminopyrazole Amino group substitution on pyrazoleAnticancer properties
6-Chloropyrimidine Chlorinated pyrimidine structureAntiviral activity
[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-pyrazol-4-yl]methanol Dichloro and methyl substituentsPotential anticancer and anti-inflammatory properties

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